molecular formula C11H12F6N2O2 B12222856 Ethyl 4,4,4-trifluoro-3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoate

Ethyl 4,4,4-trifluoro-3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoate

Cat. No.: B12222856
M. Wt: 318.22 g/mol
InChI Key: PLUSYQVADNQCHK-UHFFFAOYSA-N
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Description

Ethyl 4,4,4-trifluoro-3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoate is a fluorinated organic compound It is characterized by the presence of trifluoromethyl groups and a pyrazole ring, which contribute to its unique chemical properties

Preparation Methods

The synthesis of Ethyl 4,4,4-trifluoro-3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoate typically involves multiple steps. One common method includes the reaction of ethyl 4,4,4-trifluorocrotonate with a pyrazole derivative under specific conditions. The reaction conditions often involve the use of a base, such as sodium ethoxide, and an organic solvent, such as ethanol . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

Ethyl 4,4,4-trifluoro-3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoate undergoes various chemical reactions, including:

Scientific Research Applications

Ethyl 4,4,4-trifluoro-3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 4,4,4-trifluoro-3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoate involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The pyrazole ring can participate in hydrogen bonding and π-π interactions, further influencing the compound’s biological activity .

Comparison with Similar Compounds

Ethyl 4,4,4-trifluoro-3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoate can be compared with other fluorinated compounds, such as:

This compound stands out due to its unique combination of trifluoromethyl groups and a pyrazole ring, which confer distinct chemical and biological properties, making it a valuable compound in various research and industrial applications.

Biological Activity

Ethyl 4,4,4-trifluoro-3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoate is a synthetic compound with a complex structure that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.

Compound Overview

  • Chemical Name : this compound
  • Molecular Formula : C10H12F6N2O2
  • CAS Number : 2054953-51-2

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthetic route often includes the formation of the pyrazole ring followed by the introduction of the trifluoromethyl and ethyl groups through nucleophilic substitution and condensation reactions.

Antimicrobial Properties

Recent studies have demonstrated that compounds similar to this compound exhibit significant antimicrobial activity. For instance:

  • Inhibition of Bacterial Growth : Compounds with similar structural features have shown effectiveness against various bacterial strains, including those resistant to conventional antibiotics. The minimum inhibitory concentration (MIC) values for related compounds were reported as low as 0.66μM0.66\,\mu M against intracellular bacteria in macrophage-like cells .

Cytotoxicity Studies

Cytotoxicity assays conducted on HepG2 cells (a human liver cancer cell line) indicated that certain derivatives of this compound had low cytotoxicity, suggesting a favorable therapeutic window. For example:

CompoundIC50 (µM)Cell Line
Compound A>50HepG2
Compound B>50HepG2
Ethyl Trifluoro Compound>30hERG Channel Inhibition

These findings suggest that while the compound may retain antimicrobial properties, it also exhibits a level of safety in mammalian cell lines .

Structure-Activity Relationship (SAR)

The SAR studies indicate that the presence of trifluoromethyl groups significantly enhances the biological activity of pyrazole derivatives. Modifications at the 5-position of the pyrazole ring have been explored to optimize both potency and selectivity:

  • Trifluoromethyl Substitution : Enhances lipophilicity and membrane permeability.
  • Methyl Group at Position 5 : Contributes to increased binding affinity to target enzymes or receptors.

These modifications are crucial for developing compounds with improved efficacy and reduced side effects .

Case Studies

Several case studies have highlighted the potential applications of this compound in treating infections caused by resistant bacterial strains.

Case Study 1: Efficacy Against Resistant Strains

A study conducted on various strains of Mycobacterium tuberculosis demonstrated that derivatives of this compound showed promising results in inhibiting bacterial growth in vitro. The study indicated that modifications led to a significant increase in potency against resistant strains compared to standard treatments .

Case Study 2: In Vivo Toxicity Assessment

In vivo studies using female C57BL/6 mice assessed the pharmacokinetics and toxicity profile of related compounds. Results showed moderate blood clearance and half-life but raised concerns regarding bioavailability and potential toxicity at higher doses. Continuous monitoring suggested that while effective at lower concentrations, higher doses could lead to adverse effects .

Properties

Molecular Formula

C11H12F6N2O2

Molecular Weight

318.22 g/mol

IUPAC Name

ethyl 4,4,4-trifluoro-3-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]butanoate

InChI

InChI=1S/C11H12F6N2O2/c1-3-21-9(20)5-8(11(15,16)17)19-6(2)4-7(18-19)10(12,13)14/h4,8H,3,5H2,1-2H3

InChI Key

PLUSYQVADNQCHK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(C(F)(F)F)N1C(=CC(=N1)C(F)(F)F)C

Origin of Product

United States

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